molecular formula C24H19ClFN3O3 B2855635 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 932453-46-8

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B2855635
CAS No.: 932453-46-8
M. Wt: 451.88
InChI Key: LYMJTXMZTUYXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide is a synthetic organic compound that belongs to the quinazolinone class Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

    Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents like thionyl chloride or fluorinating agents.

    Attachment of the acetamide group: This step involves acylation reactions using acetic anhydride or acetyl chloride.

    Methoxybenzyl substitution: This can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the quinazolinone core or the acetamide group, potentially yielding amines or alcohols.

    Substitution: The chloro and fluoro substituents make the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with quinazolinone cores have shown promise in inhibiting enzymes and receptors involved in disease pathways. This compound could be explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound might be investigated for its therapeutic potential. Quinazolinone derivatives have been studied for their anti-cancer, anti-inflammatory, and antimicrobial activities. This compound could be a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by binding to and inhibiting specific enzymes or receptors. This binding can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-4(3H)-quinazolinone: Known for its anti-inflammatory properties.

    2-(2-fluorophenyl)-4(3H)-quinazolinone: Studied for its anti-cancer activity.

    N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide: Investigated for its antimicrobial effects.

Uniqueness

What sets 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide apart is its combination of substituents, which may confer unique biological activities and chemical reactivity. The presence of both chloro and fluoro groups, along with the methoxybenzyl moiety, could enhance its binding affinity to biological targets and its stability under various conditions.

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O3/c1-32-17-6-4-5-15(11-17)13-27-22(30)14-29-21-10-9-16(25)12-19(21)23(28-24(29)31)18-7-2-3-8-20(18)26/h2-12H,13-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMJTXMZTUYXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.